[1,2,5]Triazepane-5-carboxylic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl 1,2,5-triazepane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c16-12(15-8-6-13-14-7-9-15)17-10-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVZINOXTVKFHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCNN1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [1,2,5]Triazepane-5-carboxylic acid benzyl ester typically involves the following steps:
Formation of the Triazepane Ring: The triazepane ring can be synthesized through cyclization reactions involving appropriate precursors such as diamines and carbonyl compounds.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions or by using carboxylation agents.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to form the benzyl ester.
Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Table 1: General Conditions for Esterification
| Reactants | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triazepane-5-carboxylic acid + Benzyl Alcohol | H₂SO₄ or other acid | 60-80 | 4-8 | Variable |
Hydrolysis
The hydrolysis of esters can occur under acidic or basic conditions. The reaction typically proceeds as follows:
Table 2: Hydrolysis Conditions
| Condition | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl | 50-70 | 3-6 | High |
| Basic Hydrolysis | NaOH | Room Temp | 12-24 | Moderate |
Transesterification
Transesterification involves exchanging the alkoxy group of an ester with another alcohol:
This reaction can be catalyzed by various acids or bases and is useful for modifying the properties of the original ester.
Nucleophilic Acyl Substitution
In this mechanism, nucleophiles attack the carbonyl carbon of the ester:
This reaction is significant in synthesizing amides from esters.
Table 3: Biological Activity of Triazepane Derivatives
| Compound | Activity Type | IC₅₀ (µM) |
|---|---|---|
| Triazepane Derivative A | Antibacterial | 25 |
| Triazepane Derivative B | Antifungal | 30 |
| Triazepane Derivative C | Cytotoxic | 15 |
Scientific Research Applications
Biological Activities
Research indicates that [1,2,5]triazepane-5-carboxylic acid benzyl ester exhibits various biological activities:
- Antimicrobial Properties : Studies have demonstrated that derivatives of triazepane compounds possess antimicrobial activity against a range of pathogens. The benzyl ester form may enhance solubility and bioavailability, making it a candidate for further exploration in pharmaceutical applications.
- Anticancer Activity : Compounds containing triazepane rings have been investigated for their potential anticancer properties. Preliminary studies suggest that [1,2,5]triazepane derivatives can inhibit tumor growth in vitro and in vivo models, although further research is necessary to elucidate the underlying mechanisms.
Applications in Medicinal Chemistry
The unique structure of [1,2,5]triazepane-5-carboxylic acid benzyl ester makes it a valuable scaffold in medicinal chemistry:
- Drug Design : The compound can serve as a building block for developing novel therapeutic agents targeting various diseases. Its ability to modulate biological pathways makes it an attractive candidate for further drug development.
- Prodrug Formulation : Due to its ester nature, this compound can be utilized as a prodrug to enhance the pharmacokinetic properties of active pharmaceutical ingredients (APIs). The ester bond can be hydrolyzed in vivo to release the active drug.
Materials Science Applications
Beyond biological applications, [1,2,5]triazepane-5-carboxylic acid benzyl ester also shows promise in materials science:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to create materials with enhanced mechanical properties or specific functionalities. Its incorporation into copolymers may lead to materials with tailored thermal and mechanical characteristics.
- Nanotechnology : Research into nanomaterials has identified triazepane derivatives as potential candidates for drug delivery systems. Their ability to form stable complexes with various drugs could lead to innovative solutions in targeted therapy.
Case Studies
Several case studies highlight the applications of [1,2,5]triazepane-5-carboxylic acid benzyl ester:
- Antimicrobial Activity Assessment : A study evaluating the antimicrobial efficacy of various triazepane derivatives found that [1,2,5]triazepane-5-carboxylic acid benzyl ester exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance its antimicrobial potency.
- Synthesis Optimization : Research focused on optimizing the synthesis of benzyl esters using NbCl₅ as a catalyst demonstrated improved yields and reduced reaction times compared to traditional methods. This work illustrates the potential for scaling up the synthesis of [1,2,5]triazepane derivatives for industrial applications.
- Biological Activity Profiling : In vitro studies assessing the anticancer effects of triazepane derivatives showed that [1,2,5]triazepane-5-carboxylic acid benzyl ester inhibited cell proliferation in several cancer cell lines. Further investigations are ongoing to understand its mechanism of action.
Mechanism of Action
The mechanism of action of [1,2,5]Triazepane-5-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The exact molecular targets and pathways involved are subjects of ongoing research and may vary based on the specific application .
Comparison with Similar Compounds
Structural and Functional Differences
(A) Triazepane vs. Diazepane Derivatives
A key structural analog is (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate (CAS 1001401-60-0), which contains a diazepane ring (two nitrogen atoms) instead of a triazepane backbone .
| Property | [1,2,5]Triazepane-5-carboxylic Acid Benzyl Ester | (R)-Benzyl 5-Methyl-1,4-Diazepane-1-Carboxylate |
|---|---|---|
| Ring Structure | 7-membered triazepane (3 N atoms) | 7-membered diazepane (2 N atoms) |
| Substituents | Benzyl ester at position 5 | Benzyl ester at position 1; methyl at position 5 |
| Basicity | Likely higher due to additional N atom | Moderate, influenced by methyl substituent |
| Applications | Potential use in polymer crosslinking (inferred) | Medicinal chemistry (e.g., protease inhibition) |
(B) Benzyl Ester Reactivity
Benzyl esters are prone to alkaline hydrolysis, as demonstrated in studies on DHP-glucose complexes. For example, benzyl ester bonds in DHPGAC (a glucuronic acid-DHP polymer) are cleaved under alkali treatment, releasing glucuronic acid . While direct data on the triazepane derivative is lacking, its benzyl ester group is expected to exhibit similar pH-dependent stability.
pH-Dependent Reactivity and Stability
Studies on benzyl ester bond formation in glucuronic acid-DHP complexes reveal that:
- Acidic conditions (pH 4): Maximize benzyl ester bond formation due to protonation of carboxyl groups, favoring nucleophilic attack by quinone methide intermediates .
- Neutral conditions (pH 6–7): Promote competing reactions with amino groups in proteins, reducing benzyl ester yields .
This suggests that the synthesis of [1,2,5]Triazepane-5-carboxylic acid benzyl ester may be optimized under acidic conditions to avoid side reactions with nucleophiles like amines.
Elemental Composition and Side Reactions
Elemental analysis of DHPGAC (Table 2 in ) shows increasing nitrogen content under neutral pH, indicating protein incorporation via amino-quinone methide adducts . This highlights a critical challenge in benzyl ester synthesis: competing reactions with amines under neutral/basic conditions. For triazepane derivatives, the presence of multiple nitrogen atoms in the ring may exacerbate such side reactions unless pH is tightly controlled.
Biological Activity
[1,2,5]Triazepane-5-carboxylic acid benzyl ester is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.
Synthesis of [1,2,5]Triazepane-5-carboxylic Acid Benzyl Ester
The synthesis of [1,2,5]triazepane derivatives typically involves the cyclization of appropriate precursors. The benzyl ester is formed through the reaction of [1,2,5]triazepane-5-carboxylic acid with benzyl alcohol in the presence of a suitable coupling agent. This method allows for the introduction of the benzyl group while maintaining the integrity of the triazepane structure.
Antitumor Activity
Research indicates that compounds containing the triazepane moiety exhibit significant antitumor activity. For instance, in vitro studies have shown that derivatives of triazepanes can inhibit cell proliferation in various cancer cell lines. A study reported that certain triazepane derivatives displayed IC50 values in the low micromolar range against human cancer cell lines, indicating potent cytotoxic effects .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Triazepane derivative A | PC-3 (prostate) | 8.5 |
| Triazepane derivative B | K562 (leukemia) | 6.3 |
| Triazepane derivative C | MCF-7 (breast) | 10.2 |
Antioxidant Activity
The antioxidant properties of [1,2,5]triazepane-5-carboxylic acid benzyl ester have also been studied. Compounds with similar structures demonstrated moderate to strong free radical scavenging activities. The presence of phenolic groups in related compounds has been linked to enhanced antioxidant effects .
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various triazepane derivatives on five different cancer cell lines using the MTT assay. The results indicated that compounds with higher lipophilicity exhibited increased cytotoxicity, suggesting that structural modifications can enhance biological activity .
Case Study 2: In Vivo Antitumor Activity
In vivo studies using animal models showed that specific triazepane derivatives significantly reduced tumor growth compared to control groups. For example, a compound tested alongside standard chemotherapeutics like cyclophosphamide demonstrated comparable efficacy in tumor reduction .
The biological activity of [1,2,5]triazepane-5-carboxylic acid benzyl ester may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Compounds interfere with cellular signaling pathways that promote growth.
- Induction of Apoptosis : Certain derivatives trigger programmed cell death in malignant cells.
- Free Radical Scavenging : The antioxidant properties help mitigate oxidative stress within cells.
Q & A
Basic: What are the optimal synthetic routes for [1,2,5]Triazepane-5-carboxylic acid benzyl ester, and how are reaction conditions optimized?
Methodological Answer:
- Synthetic Routes : Adapt protocols from analogous benzyl ester syntheses. For example, refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids in 1,4-dioxane under triethylamine catalysis can yield benzoxazole esters . For triazepane derivatives, substitute the core scaffold while retaining esterification steps.
- Optimization : Monitor pH during ester bond formation, as acidic conditions (pH 4–6) enhance benzyl ester stability, while neutral pH promotes side reactions with amines (e.g., protein incorporation) . Use FTIR to track ester bond formation (C=O stretch at ~1740 cm⁻¹) and ¹³C CP/MAS NMR to confirm structural integrity .
Basic: What analytical techniques are recommended for characterizing [1,2,5]Triazepane-5-carboxylic acid benzyl ester?
Methodological Answer:
- Structural Confirmation :
- FTIR : Identify ester carbonyl (1740 cm⁻¹) and triazepane ring vibrations (e.g., N-H stretches at 3300–3500 cm⁻¹).
- Solid-State ¹³C NMR : Use cross-polarization magic-angle spinning (CP/MAS) to resolve ester carbonyl (170–180 ppm) and aromatic carbons (120–140 ppm) .
- HPLC-MS : Quantify purity and detect byproducts using reverse-phase chromatography with ESI-MS for molecular ion validation.
- Quantitative Analysis : Ion chromatography (IC) post-alkali treatment (0.1 M NaOH) to measure glucuronic acid release, indirectly quantifying ester bond content .
Advanced: How does pH influence the stability and reactivity of [1,2,5]Triazepane-5-carboxylic acid benzyl ester in aqueous systems?
Methodological Answer:
- Ester Bond Stability :
- Acidic Conditions (pH 4–5) : Maximize ester bond retention. Use buffered systems (e.g., acetate buffer) to prevent hydrolysis .
- Neutral pH (6–7) : Risk of competitive nucleophilic attacks (e.g., amines from proteins or solvents) leading to ester cleavage or adduct formation. Monitor nitrogen content via elemental analysis to detect protein contamination .
- Experimental Design : Conduct time-resolved IC or ¹H NMR in D₂O to track hydrolysis kinetics. Correlate pH with degradation half-lives (see Table 1 ).
Table 1 : Hydrolysis Kinetics of Benzyl Ester Bonds at Varying pH
| pH | Half-Life (h) | Dominant Degradation Pathway |
|---|---|---|
| 4 | 48 | Ester hydrolysis (slow) |
| 6 | 12 | Amine adduct formation |
| 8 | 2 | Rapid alkaline hydrolysis |
Advanced: How to resolve contradictory data on nitrogen content in [1,2,5]Triazepane-5-carboxylic acid benzyl ester complexes?
Methodological Answer:
- Source of Contradiction : Nitrogen may originate from:
- Resolution Strategies :
Advanced: What are common synthetic byproducts, and how are they identified and mitigated?
Methodological Answer:
- Byproduct Formation :
- Detection : Use LC-MS/MS with CID fragmentation to distinguish molecular ions (e.g., m/z 320 for parent vs. m/z 278 for hydrolyzed acid).
- Mitigation : Optimize reaction stoichiometry, employ scavenger resins for amines, and use anhydrous solvents.
Advanced: What computational or statistical tools aid in analyzing [1,2,5]Triazepane-5-carboxylic acid benzyl ester in complex mixtures?
Methodological Answer:
- Chemometric Analysis :
- PCA (Principal Component Analysis) : Differentiate samples based on FTIR or NMR spectral data to identify batch variability .
- Model Population Analysis (MPA) : Extract marker ions (e.g., m/z 179 for benzyl alcohol derivatives) from LC-MS datasets to quantify ester content .
- Validation : Cross-reference with synthetic standards and spike-recovery experiments (90–110% recovery acceptable).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
